![molecular formula C10H9Cl2NO2 B1419874 5-(Chloromethyl)-3-(3-chlorophenyl)-1,3-oxazolidin-2-one CAS No. 1204297-13-1](/img/structure/B1419874.png)
5-(Chloromethyl)-3-(3-chlorophenyl)-1,3-oxazolidin-2-one
Overview
Description
5-(Chloromethyl)-3-(3-chlorophenyl)-1,3-oxazolidin-2-one, also known as CMCPO, is an important organic compound used in a variety of scientific research applications. It is a member of the oxazolidinone family of compounds and is a derivative of the oxazolidinone core structure. CMCPO is known to be a versatile compound, and its wide range of applications in the scientific research field has made it a popular tool for researchers.
Scientific Research Applications
Synthesis and Applications in Medicinal Chemistry
Synthesis of Protease Inhibitors : The compound is useful in the practical synthesis of α-aminoalkyl-α′-chloromethylketone derivatives, which serve as intermediates for several protease inhibitors (Onishi et al., 2001).
Precursors for Pharmacologically Active Compounds : Enantiomerically pure 4,5-substituted 2-oxazolidinones, which include variations of the compound, are important precursors for pharmacologically active 2-oxazolidinones, β-amino alcohols, β-blockers, and azasugar derivatives (Schierle-Arndt et al., 2001).
Chiral Auxiliaries : Some derivatives of 5,5-diaryl substituted oxazolidin-2-ones, related to the compound , have been shown to be effective chiral auxiliaries, providing high yields and diastereoselectivities for alkylation and azidations of their N-acyl derivatives (Gibson et al., 1998).
Synthetic Organic Chemistry
Construction of Oxazolidin-2-one Ring : The 1,3-oxazolidin-2-one nucleus, of which the compound is a variant, is a popular framework in synthetic organic chemistry. It's used in the construction of a five-member ring, relevant in asymmetric synthesis and as protective groups for the 1,2-aminoalcohol system (Zappia et al., 2007).
Electrochemical Oxidation in Synthesis : Electrochemical oxidation of chiral 5-substituted 2-oxazolidinones, akin to the compound, is utilized as a key step in synthesizing enantiomerically pure trans-4,5-difunctionalized-2-oxazolidinones. These intermediates are important due to their pharmacological effects and as precursors for β-amino alcohols and protease inhibitors (Danielmeier et al., 1996).
properties
IUPAC Name |
5-(chloromethyl)-3-(3-chlorophenyl)-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO2/c11-5-9-6-13(10(14)15-9)8-3-1-2-7(12)4-8/h1-4,9H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBHAYPQIYWBPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC(=CC=C2)Cl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-3-(3-chlorophenyl)-1,3-oxazolidin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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